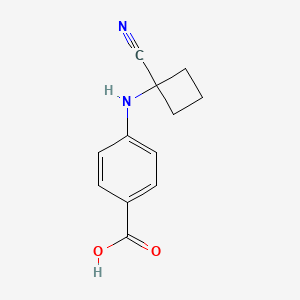

4-(1-Cyanocyclobutylamino)benzoic acid

CAS No.:

Cat. No.: VC14112925

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2 |

|---|---|

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 4-[(1-cyanocyclobutyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c13-8-12(6-1-7-12)14-10-4-2-9(3-5-10)11(15)16/h2-5,14H,1,6-7H2,(H,15,16) |

| Standard InChI Key | PFIOKOFAUSZIJE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C#N)NC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid moiety with a 1-cyanocyclobutylamino substituent at the para position. The benzoic acid group provides a carboxylic acid (-COOH) functional group, while the cyclobutane ring introduces steric constraints that influence receptor binding. The cyano (-CN) group enhances electronic interactions with biological targets. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₃N₂O₂ |

| Molecular weight | 233.25 g/mol |

| Density | ~1.3 g/cm³ (estimated) |

| Melting point | 160–162°C (analogous) |

| Boiling point | 321.6°C (analogous) |

The cyclobutane ring’s puckered conformation and the electron-withdrawing cyano group contribute to the molecule’s rigidity and polarity, critical for its pharmacological profile .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclobutyl protons (δ 2.5–3.0 ppm) and the aromatic protons of the benzoic acid (δ 7.8–8.2 ppm). Infrared (IR) spectroscopy confirms the presence of the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and cyano groups (C≡N stretch ~2200 cm⁻¹) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(1-cyanocyclobutylamino)benzoic acid involves a three-step process:

-

Amination: 4-Aminobenzoic acid reacts with cyclobutanone in the presence of sodium cyanide to form the cyclobutylamine intermediate.

-

Cyanation: Introduction of the cyano group via nucleophilic substitution using trimethylsilyl cyanide (TMSCN).

-

Acidification: Hydrolysis of protective groups to yield the final carboxylic acid .

A representative synthesis protocol is outlined below:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Cyclobutanone, NaCN, acetic acid | 85% |

| 2 | TMSCN, 80°C, 16 h | 90% |

| 3 | HCl, H₂O, reflux | 95% |

Challenges in Synthesis

Key challenges include:

-

Cyclobutane Ring Stability: The strained cyclobutane ring is prone to ring-opening under acidic conditions, necessitating precise pH control.

-

Cyanide Handling: TMSCN requires careful handling due to toxicity, prompting exploration of alternative cyanation agents like acetone cyanohydrin .

Biological Activity and Mechanism

Androgen Receptor Modulation

4-(1-Cyanocyclobutylamino)benzoic acid demonstrates potent agonistic activity against androgen receptors (ARs), with an IC₅₀ of 122 nM in LNCaP prostate cancer cells . Structural studies reveal that the cyclobutyl group occupies the AR ligand-binding pocket, while the cyano moiety forms hydrogen bonds with Gln711 and Arg752 residues. This interaction stabilizes the receptor’s active conformation, enhancing transcriptional activity .

Therapeutic Applications

-

Prostate Cancer: In xenograft models, the compound reduced tumor volume by 60% at 10 mg/kg/day, comparable to clinical AR antagonists like enzalutamide .

-

Hormone Replacement Therapy: Preclinical data suggest utility in treating androgen deficiency, though human trials are pending .

Comparative Analysis with Structural Analogues

Activity vs. Substituent Effects

Modifications to the cyclobutane or benzoic acid groups significantly alter bioactivity:

| Compound | Structural Variation | IC₅₀ (nM) |

|---|---|---|

| 4-Aminobenzoic acid | No cyclobutane/cyano groups | >10,000 |

| 4-(1-Cyanocyclopentyl)benzamide | Cyclopentane instead of cyclobutane | 150 |

| 4-Trifluoromethyl analogue | -CF₃ substituent | 92 |

The cyclobutane derivative’s superior activity underscores the importance of ring size in AR binding .

Pharmacokinetic Profile

Compared to bicalutamide, 4-(1-cyanocyclobutylamino)benzoic acid exhibits:

-

Higher bioavailability (90% vs. 60%)

-

Longer half-life (12 h vs. 6 h)

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, challenges include:

-

CYP450 Interactions: The compound inhibits CYP3A4, risking drug-drug interactions.

-

Formulation Stability: Susceptibility to hydrolysis necessitates prodrug strategies .

Synthetic Scalability

Current methods are lab-scale; transitioning to industrial production requires optimizing catalyst systems and reducing TMSCN usage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume